molecular formula C17H13N5OS B2403316 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203163-41-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2403316
CAS No.: 1203163-41-0
M. Wt: 335.39
InChI Key: MLWHWWCGSQZKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of signal transducer and activator of transcription 3 (STAT3), which is a target for cancer treatment .

Chemical Reactions Analysis

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of STAT3. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential across various disease models.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The starting material, 5-methyl-1,3,4-thiadiazole, is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Coupling with Benzo[d]imidazole : The thiadiazole derivative is then coupled with benzo[d]imidazole derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and benzimidazole moieties exhibit significant anticancer properties. For instance, one study reported that derivatives similar to this compound displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 8.1 µg/mL to 12.8 µg/mL, comparable to doxorubicin (IC50 = 3.13 µg/mL) .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-712.8
Similar DerivativeHeLa8.1
DoxorubicinMCF-73.13

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate significant inhibition zones against Gram-positive and Gram-negative bacteria. For example:

PathogenZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli20
Bacillus subtilis25

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

Thiadiazole derivatives have been reported to exhibit antiviral properties as well. A study highlighted their efficacy against tobacco mosaic virus (TMV), where certain derivatives achieved a protection rate of up to 90.3% compared to standard antiviral treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis mechanisms.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice indicated significant tumor reduction upon treatment with the compound.
  • Antibacterial Efficacy : Animal models demonstrated that administration of the compound effectively reduced bacterial load in infections caused by resistant strains.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHWWCGSQZKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.